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Compound of Interest

Compound Name: DDR-TRK-1

CAS No.: 1912357-12-0

Cat. No.: B607016 Get Quote

Executive Summary
In the landscape of kinase inhibitor discovery, distinguishing on-target efficacy from off-target

toxicity is paramount. DDR-TRK-1 has emerged as a high-value chemical probe, distinct from

broad-spectrum inhibitors like Dasatinib. Developed to target Discoidin Domain Receptors

(DDR1/2) and Tropomyosin Receptor Kinases (TRKA/B/C), this compound offers a unique

dual-inhibition profile.

This guide provides a rigorous technical analysis of DDR-TRK-1’s performance using the

KINOMEscan™ platform. Unlike enzymatic activity assays, KINOMEscan utilizes a competition

binding modality to determine thermodynamic interaction affinities (

), providing a more accurate prediction of intracellular target engagement. Our data confirms
DDR-TRK-1 as a highly selective tool compound, ideal for dissecting the specific contributions
of DDR and TRK signaling in fibrosis and oncology models.

Mechanistic Rationale & Signaling Architecture
DDR-TRK-1 is designed to intercept two distinct receptor tyrosine kinase families that converge

on pro-survival and pro-migratory pathways. Understanding this convergence is critical for

interpreting profiling data.

DDR1/2: Activated by collagen (ECM), driving fibrosis and metastasis via biochemical and

mechanotransduction pathways.
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TRKA/B/C: Activated by neurotrophins (NGF, BDNF), driving neuronal survival and, in

oncogenic fusions, uncontrolled proliferation.

Figure 1: Convergent Signaling Pathways of DDR and
TRK
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Caption: Figure 1. Dual inhibition mechanism of DDR-TRK-1. The probe blocks ATP binding in

both DDR and TRK receptors, preventing downstream activation of overlapping RAS/MAPK

and PI3K pathways.

Methodology: KINOMEscan Profiling Protocol[2][3]
[4]
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The KINOMEscan assay is the industry standard for assessing kinase inhibitor selectivity. It is a

competition binding assay that does not require ATP, thereby eliminating the

bias often seen in enzymatic assays.

Experimental Workflow
This protocol validates the interaction of DDR-TRK-1 against a panel of ~468 kinases.

Phage Preparation:

T7 phage strains are engineered to display specific kinase domains (tagged with NF-κB)

on their surface.

Phage lysates are prepared to provide the kinase "target" pool.

Immobilized Ligand Assembly:

Streptavidin-coated magnetic beads are treated with biotinylated "bait" ligands (broad-

spectrum kinase inhibitors).

Competition Binding Reaction:

Test Compound: DDR-TRK-1 is dissolved in 100% DMSO and diluted to 1X screening

concentration (typically 1 µM for primary scan).

Incubation: Combine kinase-tagged phage, immobilized ligand beads, and DDR-TRK-1 in

binding buffer (20 mM HEPES, pH 7.5, 50 mM NaCl, 20 mM MgCl2, 0.1% Triton X-100).

Equilibrium: Incubate at room temperature for 1 hour with gentle shaking. Rationale:

Allows thermodynamic equilibrium where DDR-TRK-1 competes with the immobilized

ligand for the kinase active site.

Washing & Elution:

Beads are washed 3x with wash buffer to remove unbound phage.

Critical Step: If DDR-TRK-1 binds the kinase, the phage remains in solution (not bead-

bound). If it does not bind, the phage binds the bead.
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Quantification (qPCR):

The amount of kinase remaining on the beads is quantified via qPCR using primers

specific to the DNA tag on the phage.

Readout: Results are reported as "% Control" (Percent of kinase bound to beads relative

to DMSO control). Lower % Control indicates stronger binding by DDR-TRK-1.

Figure 2: KINOMEscan Competition Binding Workflow
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Caption: Figure 2. KINOMEscan principle. DDR-TRK-1 competes with immobilized ligands. A

"Hit" results in kinase displacement from beads, leading to reduced qPCR signal in the bead

fraction.

Performance Analysis & Comparison
The following data summarizes the performance of DDR-TRK-1 compared to the selective

DDR1 inhibitor (DDR1-IN-1) and the multi-kinase inhibitor Dasatinib.

Potency Profile (Affinity)
DDR-TRK-1 exhibits single-digit nanomolar affinity for its primary targets.[1]
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Table 1: Comparative Binding Affinity (

/

)

Target Kinase

DDR-TRK-1 (

/

)

DDR1-IN-1 (

/

)

Dasatinib (

/

)

DDR1 4.7 nM / 9.4 nM 105 nM 0.5 nM

DDR2 4.5 nM > 10 µM 0.8 nM

TRKA (NTRK1) 43 nM > 10 µM > 10 µM

TRKB (NTRK2) 3.6 nM > 10 µM > 10 µM

TRKC (NTRK3) 2.9 nM > 10 µM > 10 µM

ABL1 > 10 µM > 10 µM < 1.0 nM

SRC > 10 µM > 10 µM 0.5 nM

Data Source: SGC & Chemical Probes Portal [1, 2].[1] Note: Dasatinib is highly potent but lacks

selectivity between DDR and SRC/ABL families.

Selectivity Profiling (KINOMEscan at 1 µM)
The selectivity score

denotes the fraction of kinases inhibited >65% at a screening concentration of 1 µM.

DDR-TRK-1: Highly selective.[2][3][4][5][6][7] The only notable off-target is CDK11 (

nM), which is significantly less potent than the primary targets and shows poor cellular
engagement [1].[2][1]

Dasatinib: "Dirty" profile. Inhibits a vast array of kinases including SRC, ABL, KIT, PDGFR,

and EPHA families.
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Table 2: Selectivity Metrics

Compound
Primary
Targets

Major Off-
Targets

Selectivity
Score Classification

DDR-TRK-1
DDR1/2,

TRKA/B/C
CDK11 (weak)

0.012 (Very

High)
Chemical Probe

DDR1-IN-1 DDR1 DDR2 (weak) 0.009 (High)
Selective

Inhibitor

Dasatinib ABL, SRC, DDR
KIT, PDGFR,

TEC, EPH
0.350 (Low)

Multi-Kinase

Inhibitor

Technical Insights & Recommendations
Interpreting the "Dual" Profile
Researchers often view dual inhibition as a liability. However, DDR-TRK-1 is engineered for

contexts where DDR and TRK pathways effectively synergize, such as in specific metastatic

niches or fibrotic remodeling.

Experimental Control Strategy
To validate DDR-TRK-1 phenotypes in cell-based assays, a "triangulation" strategy is

recommended to confirm causality:

DDR-TRK-1 (5 µM): Inhibits both DDR and TRK.

DDR1-IN-1 (1 µM): Inhibits only DDR1 (Negative control for TRK effects).

Larotrectinib (100 nM): Inhibits only TRK (Negative control for DDR effects).

DDR-TRK-1N (Negative Control): An inactive structural analog available from SGC. Use this

to rule out chemotype-specific toxicity [1].

Limitations
CDK11 Off-Target: While biochemical affinity is 370 nM, cellular NanoBRET assays show
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µM.[2][1] At the recommended use concentration (1-5 µM), CDK11 inhibition is minimal but
should be monitored if cell cycle arrest is observed [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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